1-(2,4,5-Trimethylphenyl)-2-butanol
Description
1-(2,4,5-Trimethylphenyl)-2-butanol is a secondary alcohol characterized by a 2-butanol chain attached to a 2,4,5-trimethyl-substituted benzene ring. This structure imparts unique physicochemical properties, such as moderate polarity due to the hydroxyl group and steric hindrance from the methyl groups on the aromatic ring.
Properties
IUPAC Name |
1-(2,4,5-trimethylphenyl)butan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O/c1-5-13(14)8-12-7-10(3)9(2)6-11(12)4/h6-7,13-14H,5,8H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SERGIJSKBQASAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC1=C(C=C(C(=C1)C)C)C)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4,5-Trimethylphenyl)-2-butanol typically involves the reaction of 2,4,5-trimethylbenzaldehyde with a suitable Grignard reagent, such as butylmagnesium bromide. The reaction proceeds under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The general reaction scheme is as follows:
-
Formation of Grignard Reagent
- React butyl bromide with magnesium in dry ether to form butylmagnesium bromide.
- Reaction:
C4H9Br+Mg→C4H9MgBr
-
Grignard Reaction
- Add 2,4,5-trimethylbenzaldehyde to the Grignard reagent under anhydrous conditions.
- Reaction:
C4H9MgBr+C9H10O→C13H20O+MgBrOH
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial reactors, precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(2,4,5-Trimethylphenyl)-2-butanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used to replace the hydroxyl group with a halogen.
Major Products Formed
Oxidation: Formation of 1-(2,4,5-Trimethylphenyl)-2-butanone.
Reduction: Formation of 1-(2,4,5-Trimethylphenyl)-butane.
Substitution: Formation of 1-(2,4,5-Trimethylphenyl)-2-bromobutane or similar halogenated compounds.
Scientific Research Applications
1-(2,4,5-Trimethylphenyl)-2-butanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with various biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,4,5-Trimethylphenyl)-2-butanol depends on its interaction with specific molecular targets. For example, in biological systems, it may interact with enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary based on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 1-(2,4,5-Trimethylphenyl)-2-butanol with three structurally related compounds, focusing on molecular features, functional groups, and inferred properties based on available evidence:
Key Observations:
Functional Group Influence: The hydroxyl group in this compound enhances its polarity compared to the nonpolar 2,4,6-Trimethyloctadecylcyclohexane . This polarity may improve solubility in polar solvents, unlike the highly hydrophobic cyclohexane derivative. The brominated analog (C₁₂H₁₅Br) exhibits higher molecular weight and reactivity due to the bromide substituent, making it suitable for cross-coupling reactions in synthetic chemistry .
The tertiary amine in the C₁₉H₃₃N compound may exhibit basicity and hydrogen-bonding capabilities, contrasting with the alcohol’s hydrogen-bond-donating ability.
Applications: Alcohol derivatives like this compound could serve as intermediates in fragrances or pharmaceuticals, leveraging their balanced polarity. The brominated propene analog may act as a precursor in polymer or agrochemical synthesis , while the amine derivative might find use in surfactants or corrosion inhibitors .
Research Findings and Data Gaps
Physical Properties
- Solubility: Polar solvents like ethanol or acetone may dissolve this compound effectively, as seen in MTNI’s solubility behavior .
- Crystallinity: Unlike nitroimidazoles (e.g., MTNI), which exhibit defined crystal morphologies , the target alcohol’s crystallization may be hindered by its flexible butanol chain.
Data Limitations
- Critical parameters such as melting point, boiling point, and spectroscopic data (IR, NMR) for this compound are absent in the provided evidence. Further experimental studies are required to fill these gaps.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
